Product packaging for 2-Amino-1H-purin-6(9H)-one acetate(Cat. No.:)

2-Amino-1H-purin-6(9H)-one acetate

Cat. No.: B11891307
M. Wt: 211.18 g/mol
InChI Key: KBYANRCVOIZOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1H-purin-6(9H)-one acetate is a purine derivative of significant interest in medicinal and organic chemistry research. This compound serves as a key synthetic intermediate and scaffold for investigating novel pharmacologically active molecules. Researchers utilize this and related purine bases in the development of nucleoside analogues, which are a cornerstone of antiviral drug discovery . Such analogues are studied for their ability to inhibit viral replication, with well-known examples including acyclovir and ganciclovir, which target herpesviruses and cytomegalovirus . The acetate salt form may offer enhanced solubility properties for in vitro assay systems. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O3 B11891307 2-Amino-1H-purin-6(9H)-one acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

acetic acid;2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4)

InChI Key

KBYANRCVOIZOTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Computational Analysis of 2 Amino 1h Purin 6 9h One Acetate

Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational states. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

In the solid-state FT-IR spectrum of guanine (B1146940), characteristic bands are observed that can be attributed to specific molecular vibrations. For instance, the region between 1500 and 1700 cm⁻¹ is particularly informative, often showing bands related to carbonyl stretching and NH₂ scissoring modes. researchgate.netrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. rsc.orgresearchgate.net For guanine, the N-H stretching region, typically between 2800 and 3600 cm⁻¹, provides information about hydrogen bonding interactions within the crystal lattice. rsc.org The spectrum of solid guanine can be obtained using techniques like a KBr disc, and reference spectra are available in databases such as the Coblentz Society collection. nist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Guanine
Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H Stretching2800-3600 rsc.org
C=O Stretching / NH₂ Scissoring1500-1700 researchgate.netrsc.org

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule, particularly those that involve a change in polarizability.

The Raman spectrum of anhydrous guanine reveals distinct vibrational bands. researchgate.net A notable feature in the Raman spectrum of guanine is the breathing motion of the purine (B94841) ring, which is a sensitive probe for conformational studies of DNA. researchgate.net For instance, a band around 650 cm⁻¹ is often used as a reference for scaling. researchgate.net Like with FT-IR, computational methods can be employed to simulate the Raman spectrum and assist in the assignment of the observed bands. researchgate.net

Table 2: Key FT-Raman Shift for Guanine
Vibrational ModeFrequency (cm⁻¹)Reference
Purine Ring Breathing~650 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Hydrogen Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment.

In the ¹H NMR spectrum of guanine derivatives, the chemical shifts of protons attached to the purine ring and any associated groups can be identified. rsc.orgnih.govbiorxiv.orgresearchgate.net For instance, the protons of the purine ring will have characteristic chemical shifts. The presence of an acetate (B1210297) counter-ion would introduce a singlet peak corresponding to the methyl protons, typically appearing in the upfield region of the spectrum. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard, and the solvent used can influence the observed shifts. biorxiv.org

Table 3: Representative ¹H NMR Chemical Shifts
Proton EnvironmentTypical Chemical Shift (δ, ppm)Reference
Acetate (CH₃)~2.0 rsc.org
Purine Ring ProtonsVaries nih.govresearchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of 2-Amino-1H-purin-6(9H)-one acetate will show signals corresponding to the carbon atoms of the purine ring and the acetate group. The chemical shifts of the purine carbons provide insight into the electronic structure of the heterocyclic system. The carbonyl carbon of the acetate group will typically appear at a downfield chemical shift, while the methyl carbon will be found in the upfield region. thno.org Predicted ¹³C NMR spectra can be generated using computational tools and databases to aid in the interpretation of experimental data. np-mrd.org

Table 4: Representative ¹³C NMR Chemical Shifts
Carbon EnvironmentTypical Chemical Shift (δ, ppm)Reference
Acetate (C=O)~170-180 thno.org
Acetate (CH₃)~20-25 thno.org
Purine Ring CarbonsVaries thno.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels.

The UV-Vis spectrum of guanine and its derivatives is characterized by absorption maxima in the ultraviolet region. nih.govrsc.org The position and intensity of these absorption bands are sensitive to the electronic structure of the purine ring and can be influenced by factors such as pH and solvent. rsc.orgresearchgate.net For guanine in aqueous solution, characteristic absorption peaks are observed. rsc.org The formation of guanine cation radicals, for example, can be studied by observing changes in the UV-Vis spectrum. nih.gov

Table 5: UV-Vis Absorption Maxima for Guanine Derivatives
Compound/SpeciesSolvent/ConditionsAbsorption Maxima (λmax, nm)Reference
GuanineAqueous~246, ~275 rsc.org
Guanine Cation Radical (G•+)Gas PhaseMultiple bands nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of 2-Amino-1H-purin-6(9H)-one, the core component of the acetate salt. It provides critical information on the molecular weight and elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, enabling the separation of the guanine cation from the acetate counter-ion and other impurities prior to mass analysis. This method is widely used for the quantification of guanine and its derivatives in various biological matrices. nih.govnih.govrsc.org

In a typical LC-MS setup, a reversed-phase column, such as a C18 or a more polar AQ-C18, is used to achieve chromatographic separation. halocolumns.com The mobile phase often consists of an aqueous solution with a small percentage of an organic solvent like acetonitrile (B52724) and an additive such as formic acid to facilitate protonation of the analyte. nih.gov The separation of highly polar compounds like guanine can be challenging; however, specialized columns and optimized mobile phases allow for efficient resolution. halocolumns.com Following separation, the analyte is introduced into the mass spectrometer for detection. LC-MS/MS methods, which involve tandem mass spectrometry, are frequently employed for enhanced selectivity and sensitivity, particularly for quantifying low-level analytes in complex samples. nih.govnih.govnih.gov This approach is crucial for studying DNA oxidation products, where guanine derivatives are important biomarkers. nih.govoup.com

Table 1: Representative LC-MS Parameters for Guanine Analysis

ParameterConditionReference
ChromatographyReversed-Phase HPLC (Develosil C30) nih.gov
Mobile PhaseAqueous with 4% acetonitrile and 0.1% formic acid nih.gov
Column TypeHALO® 90 Å, AQ-C18 for highly polar purine metabolites halocolumns.com
Detection ModeTandem Mass Spectrometry (MS/MS) nih.govnih.gov
ApplicationQuantification of guanosine (B1672433) in human cells nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of polar, non-volatile compounds like this compound. As a soft ionization technique, ESI allows the transfer of intact protonated molecules from solution into the gas phase with minimal fragmentation. researchgate.net For guanine, ESI-MS in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 152. lifesciencesite.commdpi.com

The fragmentation pathways of protonated guanine can be studied using tandem mass spectrometry (ESI-MS/MS). Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 152) leads to characteristic product ions. Common fragmentation patterns involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) and carbon monoxide (CO), or ring cleavage reactions. researchgate.netlifesciencesite.com These fragmentation patterns are invaluable for confirming the identity of guanine and its derivatives in complex mixtures. lifesciencesite.com ESI-MS is also instrumental in studying noncovalent interactions, such as the G-quadruplex structures that guanine-rich nucleic acid sequences can form. nih.govnih.gov

Table 2: Characteristic ESI-MS/MS Fragments of Protonated Guanine (m/z 152)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossReference
152135NH₃ (Ammonia) lifesciencesite.com
152110NCNH₂ (Cyanamide moiety) lifesciencesite.com
152108HNCO (Isocyanic acid) lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). rsc.org This precision is essential for determining the elemental formula of a compound, a critical step in the identification of unknown substances and the confirmation of synthesized molecules. For 2-Amino-1H-purin-6(9H)-one (C₅H₅N₅O), the exact mass of the neutral molecule is 151.0494 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. rsc.org In the context of this compound, HRMS would be used to confirm the mass of the protonated guanine cation with high accuracy, providing unambiguous evidence of its elemental formula (C₅H₆N₅O⁺). oup.com This capability is particularly important in metabolic studies and drug development, where precise identification of metabolites and impurities is crucial. mdpi.com

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. nih.govnih.gov

For purine derivatives, X-ray diffraction studies are crucial for unambiguously identifying the dominant tautomeric form in the solid state. nih.govacs.org Guanine can exist in several tautomeric forms; computational and experimental studies have shown that the N9-H, N1-H keto form is generally the most stable. nih.gov A crystal structure of the acetate salt would reveal the specific hydrogen bonding network between the guanine cations and the acetate anions, as well as intermolecular interactions between guanine molecules themselves, which often involve self-assembly through hydrogen bonds. researchgate.netresearchgate.net These interactions dictate the crystal packing and influence the compound's physical properties. The analysis would detail the planarity of the purine ring system and the precise geometry of the amino and carbonyl groups. researchgate.net

Table 3: Typical Crystallographic Data for Purine Derivatives

ParameterDescriptionReference
Tautomeric FormDetermines the position of labile hydrogen atoms on the purine ring. nih.govnih.gov
Hydrogen BondingDescribes the interactions between donor and acceptor groups, defining the crystal packing. acs.orgresearchgate.net
Crystal SystemIndicates the symmetry of the unit cell (e.g., monoclinic, orthorhombic). researchgate.net
Bond Lengths/AnglesProvides precise geometric parameters of the molecule in the solid state. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of 2-Amino-1H-purin-6(9H)-one that complement experimental findings.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For 2-Amino-1H-purin-6(9H)-one, DFT calculations are employed to determine the optimized molecular geometry, relative stabilities of different tautomers, and various electronic properties. nih.govnih.govnih.gov

DFT studies consistently predict that the 2-amino-1H-purin-6(9H)-one tautomer is the most stable form in both the gas phase and in solution. nih.govacs.org These calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computed structure. nih.gov Furthermore, DFT is used to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgscitepress.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. acs.org

Table 4: Calculated Electronic Properties of Guanine using DFT

PropertyCalculated ValueSignificanceReference
HOMO Energy-5.36 eV (for 12mer ssG)Relates to the ability to donate an electron; guanine has the lowest oxidation potential among DNA bases. acs.org
LUMO Energy-2.05 eV (for 12mer ssG)Relates to the ability to accept an electron. acs.org
HOMO-LUMO Gap3.31 eV (for 12mer ssG)Indicator of chemical reactivity and stability. acs.org
Dipole MomentGuanine is more polarized than cytosine.Measures the net polarity of the molecule. scitepress.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor. The LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comconicet.gov.ar

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and less stable. These energies are critical for predicting how a molecule will interact with other species. For instance, the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. conicet.gov.ar

For the parent compound, guanine (2-Amino-1H-purin-6(9H)-one), theoretical calculations provide insight into these properties. The presence of the acetate counter-ion in this compound would influence the electronic environment and, consequently, the HOMO and LUMO energy levels, though specific data is not available.

Table 1: Illustrative Frontier Orbital Data for a Purine-type Molecule This table is a hypothetical representation based on typical values for similar compounds and is not based on experimental data for this compound.

ParameterEnergy (eV)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. numberanalytics.com It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-type structures (bonds and lone pairs). A key feature of NBO analysis is its ability to quantify the delocalization of electron density, which is described as second-order perturbation interactions between donor (filled) and acceptor (unfilled) orbitals. conicet.gov.ar

This analysis reveals hyperconjugative interactions, which are stabilizing effects resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty anti-bonding orbital. The energy associated with these interactions (E(2)) indicates the strength of the electron delocalization. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. This information is crucial for understanding the molecule's structure, stability, and the nature of its chemical bonds. numberanalytics.comdergipark.org.tr

For a molecule like this compound, NBO analysis would identify key interactions, such as the delocalization of lone pairs from nitrogen and oxygen atoms into the purine ring system, which contributes significantly to its aromaticity and stability.

Table 2: Hypothetical NBO Analysis for Donor-Acceptor Interactions This table presents a hypothetical scenario of NBO analysis results to illustrate the concept.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-N3)55.4
LP (O6)π* (C5-C6)48.2
π (C4-C5)π* (N7-C8)25.1

Molecular Electrostatic Potential (MEP) and Fukui Function Calculations

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the molecule's electron density surface, creating a color-coded map that visualizes the charge distribution. chalcogen.ro

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen and oxygen atoms.

Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms attached to heteroatoms.

Green regions denote areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's size, shape, and how it will interact with other charged or polar species. dergipark.org.tr

Fukui Function The Fukui function is another descriptor of chemical reactivity derived from density functional theory (DFT). It identifies which atoms in a molecule are more susceptible to different types of attack by measuring the change in electron density at a specific point when the total number of electrons in the system changes. This allows for a more quantitative prediction of local reactivity at specific atomic sites.

Molecular Interactions and Underlying Biochemical Mechanisms of 2 Amino 1h Purin 6 9h One Acetate

Theoretical Prediction of Molecular Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions of 2-Amino-1H-purin-6(9H)-one (guanine) and its derivatives with various biological targets.

Docking studies have been instrumental in elucidating the binding modes of guanine (B1146940) within the complex and highly regulated family of GTP-binding proteins. nih.govnih.gov A large-scale analysis of 298 protein structures confirmed the critical interactions that govern guanine recognition. nih.govnih.gov Beyond this, docking has been applied to predict how guanine derivatives bind to and inhibit O⁶-methylguanine-DNA methyltransferase (MGMT), a key enzyme in DNA repair and a target in chemotherapy. nih.gov Other studies have used docking to explore the binding of guanine analogs to viral enzymes, such as Herpesviral Thymidine (B127349) Kinase, to understand substrate specificity and design antiviral agents. harvard.edu These theoretical studies provide valuable insights into the structural basis of guanine's function and guide the design of new therapeutic agents.

Table 3: Examples of Molecular Docking Studies Involving Guanine and Its Derivatives
Ligand TypeTarget Protein/MoleculePurpose of StudyReference
Guanine (as part of GTP)GTP-binding proteinsTo analyze the molecular determinants of guanine recognition. nih.govnih.gov
Guanine derivativesO⁶-methylguanine-DNA methyltransferase (MGMT)To predict binding modes of potential MGMT inhibitors. nih.gov
2-amino-6-chloropurine (B14584) derivativeHerpesviral Thymidine Kinase (VZV TK)To investigate the affinity and binding orientation of nucleoside analogs. harvard.edu
Benzoxazole derivativesDNA (Guanine-Cytosine base pairs)To demonstrate the possibility of intercalation between DNA bases. mdpi.com

The analysis of ligand-receptor binding modes reveals the specific non-covalent interactions that stabilize the complex. For 2-Amino-1H-purin-6(9H)-one (guanine), these interactions are well-characterized and are crucial for its specific recognition by proteins and nucleic acids.

A comprehensive analysis of GTP-binding proteins identified three primary modes of interaction that ensure high-specificity binding to the guanine moiety: nih.govnih.gov

Hydrogen Bonding: This is the most critical interaction for specificity. The N2 amino group and the O6 carbonyl group of the guanine ring act as key hydrogen bond donors and acceptors, respectively, forming a specific pattern of bonds with amino acid residues in the protein's binding pocket. nih.govnih.gov

Cation-π Interactions: The electron-rich purine (B94841) ring of guanine interacts favorably with positively charged amino acid residues, particularly Lysine (Lys) and Arginine (Arg). This provides significant electrostatic stabilization to the complex. nih.govnih.gov

Similarly, when guanine interacts with RNA, as in the case of a guanine-sensing riboswitch, specific hydrogen bonds are formed with key nucleotides like U22, U47, U51, and C74, ensuring precise recognition. researchgate.net The combination of these interactions underpins the ability of guanine to be selectively recognized in diverse biological contexts, from enzyme catalysis to genetic regulation.

Table 4: Key Molecular Interactions in Guanine Binding
Interaction TypeDescriptionKey Guanine Atoms/FeaturesInteracting Partner Residues/MoleculesReference
Hydrogen BondingConfers specificity to molecular recognition.N2 amino group, O6 carbonyl group, N1 and N7 ring nitrogensAmino acid backbones and side chains (e.g., Asp, Ser), RNA nucleotides (e.g., U, C) nih.govnih.govresearchgate.net
Cation-π InteractionsProvides significant electrostatic stabilization.Aromatic purine ring systemPositively charged residues (Lys, Arg) nih.govnih.gov
π-π StackingContributes to overall binding affinity.Aromatic purine ring systemAromatic residues (Phe, Tyr, Trp) nih.govnih.gov

Biological Activity Spectrum and Structure Activity Relationship Sar Studies of 2 Amino 1h Purin 6 9h One Acetate Derivatives

Antiviral Activity Research

Derivatives of 2-Amino-1H-purin-6(9H)-one have demonstrated notable efficacy against a variety of viruses. This activity is largely attributed to their ability to mimic natural nucleosides and interfere with viral replication processes.

Efficacy Against Herpesviruses (e.g., Herpes Simplex Virus, Varicella Zoster Virus)

Acyclic nucleoside analogues of 2-Amino-1H-purin-6(9H)-one are cornerstone therapies for infections caused by herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.gov Acyclovir (B1169), a well-known derivative, is a potent and selective inhibitor of herpesvirus replication. researchgate.net Its mechanism of action involves phosphorylation by a viral-encoded thymidine (B127349) kinase, a step that does not efficiently occur in uninfected host cells, thus conferring its selectivity. nih.gov The resulting acyclovir triphosphate competes with the natural substrate, dGTP, for viral DNA polymerase, leading to chain termination upon incorporation into the viral DNA. mdpi.com

Structure-activity relationship studies have shown that modifications at various positions of the purine (B94841) ring and the acyclic side chain can significantly impact antiviral potency. For instance, the 2-amino group is crucial for activity. Ester prodrugs, such as those derived from 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine, have been synthesized to improve oral bioavailability. nih.gov The isobutyrate ester, in particular, demonstrated significantly higher acyclovir recovery in rats compared to acyclovir itself. nih.gov

Table 1: Antiviral Activity of Selected 2-Amino-1H-purin-6(9H)-one Derivatives against Herpesviruses

Compound Virus Activity (EC₅₀, µM) Reference
Seleno-acyclovir (4a) HSV-1 1.47 mdpi.comnih.gov
Seleno-acyclovir (4a) HSV-2 6.34 mdpi.comnih.gov
PMEDAP HSV-1 0.07-2 µg/mL nih.gov
PMEDAP HSV-2 0.07-2 µg/mL nih.gov
PMEDAP VZV 0.07-2 µg/mL nih.gov
2-amino-6-chloropurine (B14584) derivative HSV 0.1-0.4 µg/mL nih.gov
2-amino-6-chloropurine derivative CMV 0.006-0.3 µg/mL nih.gov
2-amino-6-chloropurine derivative VZV 0.006-0.3 µg/mL nih.gov

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Investigational Activity Against SARS-CoV-2

The emergence of SARS-CoV-2 prompted the investigation of existing antiviral compounds, including purine and pyrimidine (B1678525) derivatives, for potential therapeutic efficacy. nih.gov While direct studies on 2-Amino-1H-purin-6(9H)-one acetate (B1210297) against SARS-CoV-2 are limited, the broader class of nucleoside analogues has been a focus of research. The mechanism of action for many of these compounds against RNA viruses involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Acyclic Selenopurine Nucleosides as Antiviral Agents

The replacement of oxygen with selenium in the acyclic side chain of purine nucleosides has led to the development of acyclic selenopurine nucleosides with potent antiviral activities. mdpi.comresearchgate.net This bioisosteric substitution has yielded compounds with significant efficacy against herpesviruses. nih.govresearchgate.net For example, seleno-acyclovir has demonstrated potent activity against HSV-1 and HSV-2. mdpi.com Furthermore, certain 2,6-diaminopurine (B158960) derivatives have shown significant anti-human cytomegalovirus (HCMV) activity, potentially acting as prodrugs of seleno-ganciclovir. mdpi.comnih.gov These findings highlight the therapeutic potential of selenium-containing purine nucleoside analogues.

Anticancer Activity Studies

In addition to their antiviral properties, derivatives of 2-Amino-1H-purin-6(9H)-one have been extensively investigated for their potential as anticancer agents. Their ability to interfere with cellular processes crucial for cancer cell growth and survival makes them promising candidates for cancer therapy.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the ability of 2-Amino-1H-purin-6(9H)-one derivatives to inhibit the proliferation of various cancer cell lines. acs.orgnih.gov The substitution pattern on the purine ring plays a critical role in determining the cytotoxic activity. For instance, 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their antitumor effects. nih.govnih.gov Structure-activity relationship analyses have indicated that an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are generally unfavorable. nih.govresearchgate.net One such compound, a 2,6,9-trisubstituted purine derivative, was found to be a potent agent that induced apoptosis and caused cell cycle arrest in the S-phase in HL-60 cells. nih.govresearchgate.net Another study reported that (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine showed significant anticancer activity against the human breast cancer cell line MCF-7, inducing apoptosis and G2/M cell cycle arrest. nih.gov

Development as CDK2 Inhibitors in Specific Cancer Types

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. This makes them attractive targets for anticancer drug development. Derivatives of 2-Amino-1H-purin-6(9H)-one have been identified as potent inhibitors of CDKs, particularly CDK2. nih.gov

SAR studies have focused on designing 6-substituted 2-arylaminopurines to achieve selectivity for CDK2 over other CDKs, such as CDK1. nih.govacs.org The introduction of specific substituents at the C6 position that interact with a lipophilic pocket near the ATP binding site of CDK2 has been shown to enhance inhibitory activity and selectivity. nih.govacs.org For example, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) was identified as a highly potent and selective CDK2 inhibitor. nih.govacs.org Furthermore, dual inhibitors targeting both histone deacetylases (HDACs) and CDKs have been developed from 9H-purine derivatives, with the lead compound showing good inhibitory activity against both HDAC1 and CDK2 and exhibiting attractive potency against several cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected 2-Amino-1H-purin-6(9H)-one Derivatives

Compound Cancer Cell Line Activity (IC₅₀, µM) Mechanism of Action Reference
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine MCF-7 2.75 Induces apoptosis and G2/M cell cycle arrest nih.gov
Compound 7h (a 2,6,9-trisubstituted purine) HL-60 Not specified Induces apoptosis and S-phase cell cycle arrest nih.govresearchgate.net
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) Not specified 0.044 (CDK2) CDK2 inhibitor nih.govacs.org
Compound 6d (a 9H-purine derivative) Not specified 0.056 (CDK2) Dual HDAC1/CDK2 inhibitor nih.gov

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity Investigations

The potential of purine analogs as antimicrobial agents is an area of significant interest. Research has explored the efficacy of various derivatives against both Gram-positive and Gram-negative bacteria.

While comprehensive studies on the direct antibacterial effects of 2-Amino-1H-purin-6(9H)-one acetate are not extensively documented, research into its derivatives has shown notable results. Specifically, acyclovir analogs, which are substituted 2-amino-9-[(2-hydroxyethoxy)methyl]-1H-purin-6(9H)-one derivatives, have demonstrated excellent antibacterial activity against cultures of Bacillus subtilis and Escherichia coli. researchgate.net The effectiveness of these compounds is highlighted by their low Minimum Inhibitory Concentration (MIC) values, indicating potent inhibition of bacterial growth. researchgate.net

Further research has shown that guanosine (B1672433), a nucleoside form of guanine (B1146940), can enhance the bactericidal effect of the antibiotic ceftiofur (B124693) sodium against Streptococcus suis. nih.gov This synergistic effect is achieved by promoting the bacterial purine metabolism pathway, which in turn makes the bacteria more susceptible to the antibiotic. nih.gov Guanosine was also found to induce bacterial-oxidative stress and DNA damage, which contributes to the enhanced antibacterial effect. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of guanine and its related nucleoside, guanosine, have been evaluated in various studies, revealing a complex but significant role in mitigating oxidative stress. Guanine itself is not typically classified as a primary antioxidant; however, its metabolic product, uric acid, is a known antioxidant. mdpi.com Guanine derivatives, by virtue of being readily oxidized, can play a protective role in cells. mdpi.com

Guanosine, in particular, has demonstrated considerable antioxidant capabilities. Studies have shown that it can decrease the generation of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. nih.govnih.gov This activity allows it to protect DNA from oxidative damage. nih.gov The neuroprotective effects of guanosine are also linked to its antioxidant properties, including the reduction of ROS production and the enhancement of antioxidant defense systems like heme-oxygenase-1 (HO-1). nih.gov

CompoundObserved Antioxidant EffectMechanism/CommentSource
GuanosineDecreased heat-induced production of hydrogen peroxide and OH radicals.Acts as a natural antioxidant, protecting DNA from oxidative damage. nih.gov
GuanosineReduces ROS generation and prevents inducible nitric oxide synthase (iNOS) expression.Increases levels of antioxidant defenses like Heme-oxygenase-1 (HO-1). nih.gov
GuanosineReduces oxidative/nitrosative stress in in vitro models of brain damage.Activates molecular pathways (PKC, PI3K, MAPK/ERK) with antioxidant effects. mdpi.com
GuaninePer se, not provided with anti-oxidative properties.Metabolism can lead to the formation of antioxidants such as uric acid. mdpi.com
Guanine DerivativesMore prone to oxidation than other antioxidants, suggesting a protective role.Theoretical study indicates oxidised guanosine derivatives have a low ionisation potential. mdpi.com

Herbicidal Properties Research

The investigation into purine derivatives as potential herbicides has yielded promising results, particularly in their ability to inhibit the growth of common weeds.

While data on the herbicidal activity of this compound is scarce, studies on its derivatives have shown potential. In a bioassay of novel synthesized 1H-purin-6(9H)-one derivatives, one specific compound demonstrated significant herbicidal activity against redroot pigweed (Amaranthus retroflexus). nih.gov This finding suggests that the purine scaffold is a viable starting point for the development of new herbicidal agents.

Compound SeriesTest SpeciesFindingSource
Novel 1H-purin-6(9H)-one derivatives (specifically compound 7d)Amaranthus retroflexusExhibited a 70.4% inhibition rate in post-emergence treatments at a rate of 1500 g/ha. nih.gov

Plant Growth Regulation Studies

The roles of purine derivatives in plant physiology are well-established, particularly for adenine-based compounds. The exploration of guanine-based derivatives for similar activities is an emerging field.

Cytokinins, a class of plant hormones that promote cell division and influence various developmental processes, are structurally defined as N6-substituted adenine (B156593) derivatives. nih.govnih.gov The scientific literature to date has not provided significant evidence to suggest that 2-Amino-1H-purin-6(9H)-one (guanine) or its derivatives exhibit cytokinin-like activity. The primary structure for cytokinin activity is based on adenine. mdpi.com

While there is no direct evidence for guanine acting as a cytokinin, purine metabolism and transport in plants involve pathways that handle both adenine and guanine derivatives. For instance, transporters such as the AZA-GUANINE RESISTANT (AZG) family are involved in moving various purine compounds within the plant. nih.gov However, the ability to be transported by these systems does not confer hormonal activity, and the specific signaling cascade of cytokinins is initiated by adenine-based molecules binding to their receptors. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation

The systematic exploration of the structure-activity relationship (SAR) of 2-amino-1H-purin-6(9H)-one (guanine) derivatives has been a cornerstone in the development of novel therapeutic agents. By methodically altering the chemical architecture of the guanine scaffold, researchers have been able to delineate the structural requirements for potent and selective biological activity. These studies have paved the way for the rational design of molecules with enhanced efficacy against a range of biological targets, including enzymes and receptors involved in pathological processes.

Influence of Substituent Variations on Biological Potency

The biological potency of guanine derivatives is profoundly influenced by the nature and position of various substituents on the purine ring system and its associated side chains. Modifications at the N-9, C-2, and C-6 positions have been extensively investigated to understand their impact on activity.

For instance, in the development of inhibitors for purine nucleoside phosphorylase (PNP), the introduction of a methyl group to the linker connecting the purine base to a difluoromethylenephosphonic acid moiety has been shown to have a position-dependent effect on inhibitory activity. Specifically, α-methyl and β-methyl-substituted analogues of 9-(5',5'-difluoro-5'-phosphonopentyl)hypoxanthine demonstrated a significant increase in inhibitory potency, by approximately 600- to 1000-fold, upon conversion to a cyclopropane (B1198618) nucleotide analogue. nih.gov

In a different context, studies on guanine nucleotide analogs targeting the G-protein transducin revealed that substitutions at the 2-amino group had minimal impact on binding affinity or the activation of cGMP phosphodiesterase. nih.gov For example, replacing a hydrogen on the 2-amino group with a p-n-butylphenyl group did not significantly alter the binding affinity relative to GTP. nih.gov This suggests that the 2-amino group is likely situated at the periphery of the binding site. nih.gov Conversely, modifications to the 5'-phosphate group, such as the addition of a bulky 6-aminohexylamino group on the gamma-phosphate, resulted in a dramatic 60-fold decrease in binding affinity, indicating that the phosphate (B84403) moiety is more deeply integrated into the binding pocket. nih.gov

Furthermore, research on acyclovir analogs, specifically substituted 2-[(1-biphenyl-4-methyl) amino]-9-[(2-hydroxyethoxy) methyl]-1H-purine-6(9H)-one derivatives, has highlighted their potent antibacterial activity against both Bacillus subtilis and Escherichia coli. researchgate.net The specific substitutions contributing to this activity underscore the importance of the group attached to the 2-amino position for this particular biological effect.

The antitumor activity of novel 1H-purin-6(9H)-one derivatives has also been a subject of SAR studies. These investigations have revealed that the introduction of halogen atoms, a bulky bridging bond between the benzene (B151609) ring and a nitrogen atom, and longer R2 substituents can enhance antitumor activity. nih.gov One of the most potent compounds in this series, compound 7i, which incorporates these features, exhibited significant inhibitory activity against both HepG-2 and U-118 MG cell lines. nih.gov

The following interactive table summarizes the influence of key substituent variations on the biological potency of guanine derivatives.

Interactive Data Table: Influence of Substituent Variations on Biological Potency

Parent Compound/Series Position of Variation Substituent Effect on Biological Potency Target/Activity Reference
9-(5',5'-Difluoro-5'-phosphonopentyl)hypoxanthine Linker (α and β positions) Methyl group and conversion to cyclopropane analogue ~600-1000-fold increase in inhibitory potency Purine Nucleoside Phosphorylase (PNP) Inhibition nih.gov
Guanine Nucleotide Analogs 2-Amino group p-n-butylphenyl group Little effect on binding affinity Transducin Binding nih.gov
Guanine Nucleotide Analogs 5'-Phosphate (gamma-phosphate) 6-aminohexylamino group 60-fold decrease in binding affinity Transducin Binding nih.gov
2-Amino-9-[(2-hydroxyethoxy)methyl]-1H-purin-6(9H)-one (Acyclovir analog) 2-Amino group 1-biphenyl-4-methyl group Excellent antibacterial activity Bacillus subtilis and Escherichia coli researchgate.net
1H-Purin-6(9H)-one derivatives Various Halogen atoms, bulky bridging bond, longer R2 substituents Improvement of antitumor activity Antitumor (HepG-2 and U-118 MG cell lines) nih.gov

Rational Design Principles for Potency and Selectivity

The rational design of guanine derivatives with enhanced potency and selectivity is guided by a deep understanding of the target's three-dimensional structure and the principles of molecular recognition. nih.gov Techniques such as computational modeling, X-ray crystallography, and kinetic studies are instrumental in this process.

A key principle in rational design is the exploitation of specific interactions within the target's binding site. For example, in the design of KRAS inhibitors, the introduction of an axial methyl substituent on a piperazine (B1678402) ring led to a 10-fold increase in potency. acs.org This enhancement was attributed to favorable CH-π interactions with a nearby histidine residue and the occupation of a small subpocket formed by other amino acids. acs.org Further modifications, such as replacing the piperazine with a prolinol group, were also guided by the goal of maintaining a similar interaction network. acs.org

Another important design principle is the consideration of the conformational preferences of the molecule. In the context of template-directed RNA synthesis, it was found that analogs with a ³E ribose conformation exhibit the fastest formation of 3'-5' phosphodiester bonds. nih.gov Among these, the reaction rate is strongly correlated with the electronegativity of the 2'-substituent, a finding that can guide the design of more efficient nucleotide analogs for studies on the origins of life. nih.gov

The concept of isosteric replacement is also a powerful tool in rational drug design. By designing a 2-aminoimidazo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-one as a guanine isostere, researchers have been able to conserve the biologically crucial hydrogen bond acceptor-hydrogen bond donor-hydrogen bond donor (HBA-HBD-HBD) pattern of guanine. acs.org This ensures that the designed molecule can form similar interactions with biological receptors as the parent compound. acs.org Furthermore, analyzing the tautomeric microspecies of these new scaffolds is critical, as the distribution of tautomers is important for biological activity. acs.org

The development of hetero-ring-expanded guanine analogs is another example of rational design aimed at creating novel DNA building blocks with improved properties. nih.gov By using density functional theory, researchers can predict the structural characteristics and electronic properties of these designed analogs. nih.gov Molecular dynamics simulations can then be used to examine the stability of DNA duplexes incorporating these analogs, ensuring they can form stable DNA-like structures. nih.gov Such rationally designed motifs may serve as building blocks for various biological applications and the development of molecular electronic devices. nih.gov

Advanced Research Methodologies and Future Directions for 2 Amino 1h Purin 6 9h One Acetate

Development of Analytical Methods for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). ajprd.commedwinpublishers.com For 2-Amino-1H-purin-6(9H)-one acetate (B1210297), which can be a key intermediate or related compound in the synthesis of antiviral drugs like acyclovir (B1169), robust analytical methods are essential for identifying and quantifying impurities. sigmaaldrich.com

Regulatory bodies such as the ICH, USFDA, and others mandate stringent control over impurities in drug substances. ajprd.com The presence of unwanted chemicals, which can originate from starting materials, by-products, or degradation, can impact the therapeutic outcome and safety of the final product. ajprd.commedwinpublishers.com

Common Analytical Techniques for Impurity Profiling:

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) A cornerstone for separating, identifying, and quantifying impurities. It is often used to determine the assay of the main compound and the percentage of related substances. sigmaaldrich.com
Gas Chromatography (GC) Suitable for analyzing volatile impurities and residual solvents that may be present from the synthesis process. sigmaaldrich.com
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information for the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the structural elucidation of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify functional groups and can help in the characterization of impurities.

The development of reliable and validated analytical methods is crucial, especially for controlling genotoxic impurities, which are of significant concern due to their potential to cause genetic mutations. ajprd.com

Strategies for Purification and Contaminant Removal in Synthesis (e.g., Palladium Trapping)

The synthesis of purine (B94841) derivatives can be complex, often leading to the presence of impurities that require sophisticated purification strategies. numberanalytics.comrsc.org The polarity of purine compounds is influenced by their substituents, which dictates the choice of purification method. teledynelabs.com

Common Purification Techniques:

Purification MethodDescription
Silica Gel Chromatography Widely used for its cost-effectiveness. Non-polar substituted purines are often purified using hexane/ethyl acetate solvent systems, while more polar derivatives may require dichloromethane/methanol gradients. teledynelabs.com
Reversed-Phase Chromatography (C18) Effective for purifying polar purine compounds. Modifiers like formic acid, acetic acid, or trifluoroacetic acid are often added to improve peak shape. teledynelabs.com
Amine Columns Can offer different selectivity compared to silica, aiding in the separation of challenging mixtures. teledynelabs.com

A significant challenge in many modern synthetic routes, including those for purine derivatives, is the removal of residual palladium catalysts from cross-coupling reactions. thieme.deacs.org Palladium is a common catalyst in C-H functionalization and cross-coupling reactions used to create diverse purine analogues. thieme.de However, residual palladium is toxic and must be removed to meet stringent regulatory limits.

Palladium Trapping Strategies:

Palladium scavengers or trapping agents are materials that selectively bind to and remove palladium from the reaction mixture. These can include functionalized silica, activated carbon, or specialized resins. The choice of scavenger depends on the specific reaction conditions and the nature of the palladium species present.

Novel Electrochemical Applications and Biosensing Development

Guanine's inherent redox activity makes it a valuable component in the development of electrochemical biosensors. mdpi.com These sensors have wide-ranging applications, from medical diagnostics to environmental monitoring. rsc.org

Integration into Modified Electrodes and Nanomaterials

The performance of guanine-based biosensors can be significantly enhanced by integrating them with nanomaterials. rsc.org Modified electrodes, such as those incorporating metal oxide nanostructures, carbon nanotubes, and graphene, offer increased sensitivity, selectivity, and stability. rsc.orgmdpi.com

For instance, a glassy carbon electrode modified with cobalt oxide nanostructures has been shown to exhibit excellent electrocatalytic activity towards guanine (B1146940) oxidation, enabling nanomolar detection limits. rsc.orgrsc.org Similarly, electrochemically reduced graphene oxide (ErGO) modified with guanine and cytosine has been used to create a sensitive and selective sensor for the anticancer drug doxorubicin. mdpi.com

Examples of Guanine-Based Electrochemical Biosensors:

Biosensor TypeApplicationKey Features
Acrylamide (B121943) Biosensor Detection of acrylamide in food samples. researchgate.netUtilizes the adduct formation between guanine and acrylamide, leading to a decrease in the guanine oxidation peak. researchgate.net
DNA Biosensor Detection of specific DNA sequences or DNA-drug interactions. mdpi.comresearchgate.netMeasures changes in the guanine oxidation signal upon hybridization or interaction with a target molecule. mdpi.com
Anticancer Drug Sensor Determination of anticancer drugs like pemigatinib (B609903) and daunorubicin. mdpi.comresearchgate.netBased on the interaction of the drug with guanine bases in DNA, which alters the electrochemical signal. mdpi.comresearchgate.net

The development of these biosensors often involves techniques like cyclic voltammetry and differential pulse voltammetry to characterize the electrode and measure the analytical signal. rsc.orgresearchgate.net

Emerging Research Areas for Purine Derivatives

The versatile structure of the purine ring continues to be a source of inspiration for researchers in various fields. nih.goveurekaselect.com

Exploration of New Therapeutic Avenues

Purine derivatives are a well-established class of therapeutic agents, with applications as antiviral, anticancer, and anti-inflammatory drugs. nih.govmdpi.comnih.gov Ongoing research aims to expand their therapeutic potential.

Emerging Therapeutic Targets for Purine Derivatives:

Antimicrobial Agents: Novel purine derivatives are being investigated for their activity against bacteria, fungi, and parasites. nih.goveurekaselect.com

Antitubercular and Anti-leishmanial Agents: The purine scaffold is being explored for the development of new treatments for these infectious diseases. nih.goveurekaselect.com

Anticonvulsants: Some purine derivatives have shown promise as potential treatments for epilepsy and other seizure disorders. nih.goveurekaselect.com

G-Quadruplex Binders: G-quadruplexes are specific DNA structures that are implicated in cancer. Small molecules that can bind to and stabilize these structures are being investigated as potential anticancer agents. nih.govwikipedia.org

The exploration of structure-activity relationships (SAR) is crucial in this area to design more potent and selective drug candidates. nih.govresearchgate.net

Innovations in Chemical Design and Synthesis

Advances in synthetic chemistry are enabling the creation of increasingly complex and diverse purine derivatives. rsc.orgnumberanalytics.com

Recent Innovations in Purine Synthesis:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields. numberanalytics.com

Catalytic Synthesis: The use of transition metal catalysts allows for more efficient and selective reactions. numberanalytics.comthieme.de

Biotechnological Synthesis: Engineered microorganisms and enzymes are being used to produce purines through fermentation and biocatalysis. numberanalytics.comrsc.org

Photoredox Catalysis: Visible light-induced reactions are emerging as a powerful tool for the synthesis of complex molecules, including chiral derivatives. acs.org

These innovative synthetic methods, coupled with computational modeling and high-throughput screening, are accelerating the discovery of new purine-based molecules with novel properties and applications. numberanalytics.comresearchgate.net

Q & A

Q. What strategies are employed to study the compound’s potential antiviral activity, particularly against HBV or herpesviruses?

  • Methodological Answer : Design cell-based assays using HBV-transfected HepG2 cells or HSV-1-infected Vero cells. Evaluate EC50 via plaque reduction assays and cytotoxicity via MTT tests. Compare with acyclovir (a guanine analog) to assess SAR. For mechanistic studies, use radiolabeled thymidine incorporation to measure viral DNA inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.